N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a bifuran moiety linked to a dihydropyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the coupling of bifuran derivatives with dihydropyridine intermediates. One common method involves the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of renewable resources, such as lignocellulosic biomass, can also be considered to produce the necessary furan derivatives .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanic acids.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanic acids, tetrahydropyridine derivatives, and various substituted bifuran compounds.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the dihydropyridine ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
- Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of bifuran and dihydropyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-18-8-2-4-12(16(18)20)15(19)17-10-11-6-7-14(22-11)13-5-3-9-21-13/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIZHHXVPLRMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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